5,6,7,8-Tetrahydroanthracene-1,4-dione
Beschreibung
5,6,7,8-Tetrahydroanthracene-1,4-dione (THAD) is a partially hydrogenated anthraquinone derivative with the molecular formula C₁₄H₁₂O₂ (average mass: 212.24 g/mol). Its structure features a tetrahydroanthracene backbone with two ketone groups at the 1,4-positions, conferring unique electronic and steric properties. THAD is notable for its role as an investigative inhibitor, particularly targeting M-phase inducer phosphatase 2 (MPIP2) with an IC₅₀ value of 9530 nM . This compound is synthesized via stereoselective bromination and subsequent oxidation steps, as demonstrated in studies involving silver ion-assisted solvolysis and PCC-mediated oxidation of tribromodihydroanthracene precursors .
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroanthracene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h5-8H,1-4H2 |
InChI-Schlüssel |
DWXLNXHEUIUNRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC3=C(C=C2C1)C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydro-9,10-anthracenedione
- Molecular Formula : C₁₄H₁₀O₂ (average mass: 210.23 g/mol)
- Key Differences : Unlike THAD, this compound retains full aromaticity in the central anthracene ring but has hydrogenated 1,4-positions. It lacks the tetrahydro modification in the 5,6,7,8-positions, leading to distinct reactivity.
- Applications : Primarily used as a precursor in synthesizing methoxy-substituted anthracenes, which are intermediates for dyes and pharmaceuticals .
1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione
- Molecular Formula : C₁₄H₁₀O₆ (average mass: 274.23 g/mol)
- Key Differences : This derivative features four hydroxyl groups at positions 1,4,5,8 and partial hydrogenation at the 2,3-positions. The hydroxyl groups enhance solubility in polar solvents but reduce stability under acidic conditions.
9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione
- Molecular Formula : C₂₀H₁₂O₂ (average mass: 284.31 g/mol)
- Key Differences : Incorporates a fused benzene ring at the 9,10-positions, increasing planarity and π-conjugation. This structural modification enhances its fluorescence properties compared to THAD.
- Applications : Studied for applications in organic electronics and as a ligand in coordination polymers .
Heterocyclic Analogs: 7-Thia-1,4,6,8-tetraazabenzo[de]anthracenes
- Molecular Formula : Varies (e.g., C₁₃H₁₀N₄S for the base structure)
- Applications : Explored in heterocyclic drug design and as ligands in transition-metal catalysis .
Comparative Data Table
Research Findings and Trends
- Reactivity : THAD’s partially saturated structure reduces aromatic stabilization, making it more reactive toward electrophilic substitution compared to fully aromatic analogs like 1,4-dihydro-9,10-anthracenedione .
- Biological Activity: While THAD exhibits moderate MPIP2 inhibition (IC₅₀ = 9530 nM), naphthoquinone derivatives (e.g., 4-ethoxynaphthalene-1,2-dione) show higher potency (IC₅₀ = 270 nM), suggesting substituent position and ring saturation significantly impact bioactivity .
- Synthetic Accessibility : THAD is synthesized via bromination-aromatization sequences, whereas hydroxylated derivatives require protective-group strategies to prevent undesired oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
